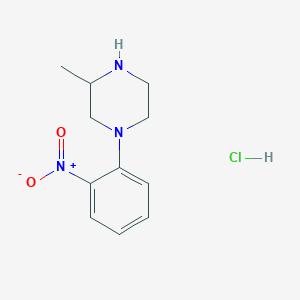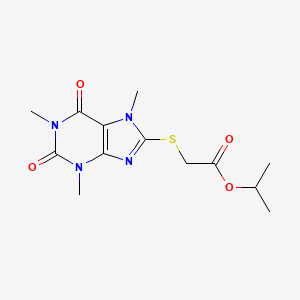
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a phosphonate ester with a nitro group and a methoxyphenyl group attached to the carbon chain. Phosphonate esters are often used in organic synthesis and can act as ligands in various chemical reactions .
Molecular Structure Analysis
The molecular structure would consist of a phosphonate ester linked to a carbon chain with a nitro group and a methoxyphenyl group. The presence of the nitro group and the methoxyphenyl group could potentially influence the reactivity and properties of the compound .Chemical Reactions Analysis
As a phosphonate ester, this compound could potentially participate in a variety of reactions. The nitro group could potentially be reduced, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence the properties include the presence of the nitro group, the methoxyphenyl group, and the phosphonate ester .Wissenschaftliche Forschungsanwendungen
Synthesis and Use in Alkyne Formation
Diethyl (dichloromethyl)phosphonate, closely related to the compound , is used in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne, showcasing its role in organic synthesis processes (Marinetti & Savignac, 2003).
Corrosion Inhibition
Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, a similar compound, has demonstrated effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid, relevant for industrial pickling processes. This highlights its potential application in material protection and industrial processes (Gupta et al., 2017).
Structural, Vibrational, and Electronic Analysis
The compound diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized, providing insights into its structural, vibrational, and electronic properties. Such studies are essential for understanding the chemical behavior of these compounds (Uppal et al., 2018).
Anticorrosion Properties
Research on diethyl (phenylamino) methyl) phosphonate derivatives, including compounds with 4-methoxyphenyl groups, has revealed their potential as anticorrosion agents. This demonstrates their application in protecting metals from corrosion (Moumeni et al., 2020).
Difluoromethylenation of Ketones
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate is used for difluoromethylenation of ketones, providing a pathway to β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).
Synthetic Applications
Diethyl phosphonates, including diethyl (difluoro(trimethylsilyl)methyl)phosphonate, are involved in the preparation and synthetic application for various organic compounds, demonstrating their versatility in synthetic organic chemistry (Tsai, 1997).
Eigenschaften
IUPAC Name |
1-[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2NO6P/c1-4-22-24(20,23-5-2)14(15,16)13(10-17(18)19)11-6-8-12(21-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHHQWLIOETFG-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=C(C=C1)OC)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Methoxycyclohexyl)methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2906140.png)
![7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2906141.png)


![N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2906146.png)




![(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2906154.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2906158.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)